2-(Ethyl(methyl)amino)acetohydrazide
CAS No.: 1203264-31-6
Cat. No.: VC0176284
Molecular Formula: C5H14ClN3O
Molecular Weight: 167.63716
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203264-31-6 |
|---|---|
| Molecular Formula | C5H14ClN3O |
| Molecular Weight | 167.63716 |
| IUPAC Name | 2-[ethyl(methyl)amino]acetohydrazide |
| Standard InChI | InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) |
| SMILES | CCN(C)CC(=O)NN |
Introduction
The compound is expected to demonstrate hydrogen bonding capabilities through its NH and C=O groups, contributing to its solubility profile and potential for intermolecular interactions.
Synthesis Methods
Detailed Synthetic Procedure
A potential synthetic procedure may follow a pathway similar to that reported for other acetohydrazide compounds:
-
Preparation of ethyl 2-(ethyl(methyl)amino)acetate ester intermediate
-
Reaction with hydrazine hydrate in absolute ethanol under reflux conditions for 4-5 hours
-
Cooling of the reaction mixture to allow crystallization
-
Filtration and purification to obtain the final product
This procedure is inferred from the synthesis of 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazide, which yielded 80% of the desired product using similar conditions .
Spectroscopic Characterization
Spectroscopic data would be essential for the characterization and confirmation of 2-(Ethyl(methyl)amino)acetohydrazide structure. Based on similar compounds, the expected spectroscopic features would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely show characteristic signals for:
-
Methyl group attached to nitrogen (δ ≈ 2.2-2.4 ppm)
-
Ethyl group signals (CH₃ at δ ≈ 1.0-1.2 ppm and CH₂ at δ ≈ 2.4-2.6 ppm)
-
Methylene group adjacent to the carbonyl (δ ≈ 3.0-3.5 ppm)
-
Hydrazide NH signals (δ ≈ 4.0-4.5 and 8.0-9.0 ppm)
This predicted pattern is based on NMR data from related compounds like 2-amino-N,N-dimethylacetamide hydrochloride, which shows methyl protons at δ 2.90 and methylene protons at δ 3.54 .
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
-
N-H stretching (3200-3400 cm⁻¹)
-
C=O stretching (1650-1700 cm⁻¹)
-
C-N stretching (1200-1350 cm⁻¹)
-
N-N stretching (900-1000 cm⁻¹)
These predictions are based on general spectroscopic patterns of hydrazide compounds and specific data from similar acetohydrazide derivatives .
Chemical Synthesis Applications
2-(Ethyl(methyl)amino)acetohydrazide could serve as a valuable intermediate in the synthesis of more complex compounds, particularly in the formation of:
-
1,3,4-Oxadiazoles through oxidative cyclization
-
Triazole derivatives through reactions with carbonyl compounds
-
Various heterocyclic systems through condensation reactions
The reactivity of the hydrazide group makes it suitable for building more complex molecular structures, similar to how (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides were used to synthesize 1,3,4-oxadiazoles using iodobenzene diacetate as an oxidant .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 2-(Ethyl(methyl)amino)acetohydrazide and its potential biological activity is crucial for pharmaceutical applications. The presence of specific functional groups contributes to the compound's interaction with biological targets.
Key Structural Features and Their Contributions
-
Hydrazide Group: Provides hydrogen bond donors and acceptors, contributing to binding affinity with biological receptors
-
Ethyl(methyl)amino Group: Affects lipophilicity and membrane permeability
-
Flexible Carbon Chain: May allow for optimal spatial arrangement when interacting with biological targets
Studies on related compounds have demonstrated that structural modifications can significantly impact biological activity. For instance, the flexibility of alkyl chains between aromatic groups has been correlated with enhanced antifungal activity in similar compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume